molecular formula C14H16ClN3O2 B10863683 N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B10863683
M. Wt: 293.75 g/mol
InChI Key: HMHLBVJRJSGZFI-UHFFFAOYSA-N
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Description

N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of the indole scaffold in various natural products and pharmaceuticals makes it a significant structure in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Aminoethyl-indole derivatives.

    Substitution: Substituted chloropropanoyl derivatives.

Mechanism of Action

The mechanism of action of N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The indole scaffold allows the compound to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, thereby modulating their activity . The carboxamide group further enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-Bromopropanoyl)amino]ethyl}-1H-indole-2-carboxamide
  • N-{2-[(2-Fluoropropanoyl)amino]ethyl}-1H-indole-2-carboxamide
  • N-{2-[(2-Iodopropanoyl)amino]ethyl}-1H-indole-2-carboxamide

Uniqueness

N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to the presence of the chlorine atom in the propanoyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

N-[2-(2-chloropropanoylamino)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C14H16ClN3O2/c1-9(15)13(19)16-6-7-17-14(20)12-8-10-4-2-3-5-11(10)18-12/h2-5,8-9,18H,6-7H2,1H3,(H,16,19)(H,17,20)

InChI Key

HMHLBVJRJSGZFI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1)Cl

Origin of Product

United States

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